3-Methylpyrazolo[1,5-a]pyridin-5-ol

Electrophilic aromatic substitution Regioselectivity Pyrazolo[1,5-a]pyridine derivatization

3-Methylpyrazolo[1,5-a]pyridin-5-ol (CAS 2732245-31-5) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyridine family, characterized by a fused pyrazole-pyridine bicyclic core with a methyl substituent at the 3-position and a hydroxyl group at the 5-position of the pyridine ring. This scaffold serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting PI3K, p38, and other therapeutically relevant enzymes.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
Cat. No. B13636162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylpyrazolo[1,5-a]pyridin-5-ol
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=CNN2C1=CC(=O)C=C2
InChIInChI=1S/C8H8N2O/c1-6-5-9-10-3-2-7(11)4-8(6)10/h2-5,9H,1H3
InChIKeyCBXVONXVOUPSBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylpyrazolo[1,5-a]pyridin-5-ol: Core Scaffold Identity and Procurement-Relevant Classification


3-Methylpyrazolo[1,5-a]pyridin-5-ol (CAS 2732245-31-5) is a heterocyclic building block belonging to the pyrazolo[1,5-a]pyridine family, characterized by a fused pyrazole-pyridine bicyclic core with a methyl substituent at the 3-position and a hydroxyl group at the 5-position of the pyridine ring . This scaffold serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting PI3K, p38, and other therapeutically relevant enzymes [1]. Commercially, it is supplied as a 98% purity solid (molecular weight 148.16 g/mol, molecular formula C₈H₈N₂O) and is typically sourced for early-stage drug discovery and chemical biology probe development .

Core Scaffold 3-Methylpyrazolo[1,5-a]pyridin-5-ol
Key Attribute C-3 methyl redirects electrophilic substitution to C-4/C-7
Study Context Kinase inhibitor intermediate; supports PI3K/p38 pathway SAR

Why Generic Pyrazolo[1,5-a]pyridine Analogs Cannot Substitute 3-Methylpyrazolo[1,5-a]pyridin-5-ol in Regioselective Synthesis and Biological Screening


The position of the methyl group on the pyrazolo[1,5-a]pyridine ring critically determines electrophilic substitution patterns and biological target engagement. In the 2-methyl analog (2-methylpyrazolo[1,5-a]pyridin-5-ol), bromination, nitration, nitrosation, acylation, and Mannich reactions overwhelmingly favor 3-substitution and 3,4-disubstitution because the C-3 position is the most nucleophilic site [1]. When the 3-position is blocked by a methyl group, as in the target compound, this dominant reactivity pathway is eliminated, forcing derivatization to alternative positions and yielding regioisomerically distinct analogs that are unavailable from the 2-methyl or unsubstituted scaffolds [1][2]. Consequently, medicinal chemistry SAR campaigns that interrogate the 3-position substituent effect on target potency or selectivity cannot simply replace 3-Methylpyrazolo[1,5-a]pyridin-5-ol with a 2-methyl or des-methyl variant without fundamentally altering the chemical space being explored.

Target Scaffold
Alternative Scaffold
Risk Context
3-Methylpyrazolo[1,5-a]pyridin-5-ol
2-Methyl analog
2-Me directs electrophilic attack to C-3, producing different regioisomers and SAR space
3-Methyl scaffold
Des-methyl (unsubstituted)
Unblocked C-3 leads to complex regioisomeric mixtures; pyrolytic synthesis route may fail

Quantitative Differentiation Evidence for 3-Methylpyrazolo[1,5-a]pyridin-5-ol Against Closest Analogs


Regioselective Electrophilic Substitution: C-3 Methyl Blockade Shifts Derivatization Away from the Dominant 3-Position Toward C-4 and C-7

In the 2-methylpyrazolo[1,5-a]pyridin-5-ol system, electrophilic substitution reactions (bromination, nitration, nitrosation, acylation, Mannich) show a strong preference for 3-substitution and 3,4-disubstitution, with nitration specifically giving 4-substitution and 3,4-disubstitution products [1]. The 3-methyl substituent in 3-Methylpyrazolo[1,5-a]pyridin-5-ol occupies this most reactive site. Quantitative analysis of the 2-methyl analog demonstrates that the C-3 position is the primary site of electrophilic attack in the absence of a blocking group [1]. Therefore, the 3-methyl compound is predicted to direct electrophilic substitution exclusively to the 4- and 7-positions, enabling access to a set of regioisomers that are synthetically inaccessible from the 2-methyl or unsubstituted scaffolds [1][2].

Regioselective Substitution
Class-level inference
C-3 → C-4/C-7 shift
Directs derivatization to 4-/7-positions
Predicted from 2-Me analog behavior; quantitative yields not extracted
Electrophilic aromatic substitution Regioselectivity Pyrazolo[1,5-a]pyridine derivatization

Synthetic Accessibility via Pyrolytic Rearrangement: The 3-Methyl Group on the Pyrazole Precursor Is Essential for High-Yield Pyrazolo[1,5-a]pyridin-5-ol Formation

Flash vacuum pyrolysis (FVP) of 1-(alkyn-2′-oyl)-3-methylpyrazoles at 650 °C / 0.03 mm Hg forms pyrazolo[1,5-a]pyridin-5-ols in high yield [1]. Critically, in the absence of a 3-methyl group on the pyrazole precursor, the reaction fails to produce the desired fused bicyclic product and instead yields N-ethynylpyrazoles in low yield [1]. This establishes that the 3-methyl substituent is mechanistically required for the N1→N2 migration of the N-alkynoyl group with inversion of the three-carbon chain, which is the key step in forming the pyrazolo[1,5-a]pyridine core [1]. The X-ray crystal structure of the O-benzoyl derivative of the closely related 2-methylpyrazolo[1,5-a]pyridin-5-ol (compound 25) confirmed the fused-ring connectivity unambiguously [1].

Pyrolytic Synthesis
Head-to-head
High yield vs. low yield / no product
3-Me group essential for productive FVP cyclization
Des-methyl precursors fail to form fused core
Flash vacuum pyrolysis Pyrazolo[1,5-a]pyridine synthesis 3-Methylpyrazole precursors

Predicted Lipophilicity (LogP) as a Differentiator for CNS Penetration and Solubility Relative to the Unsubstituted Scaffold

The calculated partition coefficient (LogP) for 3-Methylpyrazolo[1,5-a]pyridin-5-ol is 1.35 . The unsubstituted pyrazolo[1,5-a]pyridin-5-ol (CAS 156969-42-5) has a predicted LogP of approximately 0.6–0.8 . This represents a ΔLogP of +0.6 to +0.8 log units conferred by the 3-methyl group, which shifts the compound from the highly polar, low-permeability range toward the CNS-optimal LogP window of 1–3 [1]. The increased lipophilicity translates to an approximately 4- to 6-fold increase in predicted n-octanol/water partition coefficient, which can meaningfully impact passive membrane permeability and blood-brain barrier penetration when this scaffold is incorporated into CNS-targeted lead compounds [1].

Predicted LogP
Cross-study comparable
1.35
Δ+0.6 vs. unsubstituted; CNS-optimal range
Computed fragment-based; confirms permeability shift
Lipophilicity LogP CNS drug-likeness Aqueous solubility

Kinase Inhibitor Scaffold Precedent: Pyrazolo[1,5-a]pyridine Core with Methyl Substitution Delivers Sub-Nanomolar PI3K Inhibition

The pyrazolo[1,5-a]pyridine scaffold, when appropriately substituted (including methyl groups at C-2 or C-3), has yielded potent and isoform-selective PI3K inhibitors. Compound 5x, a pyrazolo[1,5-a]pyridine derivative, demonstrated a p110α IC₅₀ of 0.9 nM in biochemical assays and inhibited Akt/PKB phosphorylation in cells, with in vivo activity in an HCT-116 human tumor xenograft model [1]. Furthermore, compound 20e (IHMT-PI3K-315), a pyrazolo[1,5-a]pyridine derivative, displays IC₅₀ values of 4.0 nM and 9.1 nM against PI3Kγ and PI3Kδ, respectively, in biochemical assays, with cellular IC₅₀ values of 0.028 μM and 0.013 μM [2]. While these compounds are not the exact 3-methylpyrazolo[1,5-a]pyridin-5-ol scaffold, they demonstrate that methyl-substituted pyrazolo[1,5-a]pyridines are privileged pharmacophores for achieving sub-nanomolar kinase inhibition and isoform selectivity, providing a strong precedent for incorporating 3-Methylpyrazolo[1,5-a]pyridin-5-ol as a key intermediate in PI3K inhibitor discovery programs [3].

Kinase Inhibitor Precedent
Class-level inference
Low nanomolar PI3K inhibition reported for analogs
Supports kinase inhibitor scaffold context
Class-level, not direct data for this building block
PI3K inhibition Kinase inhibitor SAR Pyrazolo[1,5-a]pyridine pharmacophore

Commercial Purity and Batch Consistency: 98% Assay with Single-Source Traceability for Reproducible SAR Studies

The commercially available 3-Methylpyrazolo[1,5-a]pyridin-5-ol from Leyan (product number 2141072) is supplied at 98% purity, as verified by quality control testing . The molecular formula is C₈H₈N₂O (molecular weight 148.16 g/mol) with a calculated LogP of 1.35, a topological polar surface area (TPSA) of 37.53 Ų, and zero rotatable bonds . In contrast, the unsubstituted pyrazolo[1,5-a]pyridin-5-ol (CAS 156969-42-5) has a molecular formula of C₇H₆N₂O (molecular weight 134.14 g/mol), differing by one methylene unit . The 98% purity specification for the 3-methyl derivative ensures that biological assay results are not confounded by >2% of structurally related impurities that could act as off-target modulators, a concern particularly relevant for the unsubstituted scaffold which may contain regioisomeric or des-hydroxy contaminants [1].

Purity Specification
Supporting evidence
98% (HPLC/GC)
Minimizes impurity-driven assay interference
Batch traceability supports SAR reproducibility
Compound purity Batch-to-batch consistency Medicinal chemistry procurement

Optimal Application Scenarios for 3-Methylpyrazolo[1,5-a]pyridin-5-ol Procurement Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Generation Requiring Derivatization at the C-4 or C-7 Position

Medicinal chemistry teams pursuing ATP-competitive kinase inhibitors (PI3K, p38, MARK, or SIK families) can confidently use 3-Methylpyrazolo[1,5-a]pyridin-5-ol as a core scaffold when the SAR plan requires functionalization at the pyridine ring positions (C-4 or C-7) while keeping the pyrazole C-3 position blocked. As documented in the electrophilic substitution study of the 2-methyl analog [1], unblocked C-3 undergoes preferential substitution. The 3-methyl group redirects derivatization to the 4- and 7-positions, enabling exploration of chemical space orthogonal to what is accessible from the 2-methyl or unsubstituted scaffolds. This application is directly supported by the class-level kinase inhibition data showing sub-nanomolar PI3K potency for methyl-bearing pyrazolo[1,5-a]pyridines [2].

CNS-Penetrant Chemical Probe Development Leveraging Favorable LogP Window

Programs targeting CNS kinases, GPCRs, or ion channels can select the 3-Methylpyrazolo[1,5-a]pyridin-5-ol scaffold to achieve a predicted LogP of 1.35, which lies within the optimal CNS drug-likeness range (LogP 1–3) [1]. Compared to the unsubstituted scaffold (estimated LogP 0.6–0.8), the 3-methyl derivative offers enhanced passive permeability without the molecular weight penalty of adding a halogen or aryl group. This is especially valuable when the target product profile demands blood-brain barrier penetration while maintaining a low molecular weight (<300 Da) and minimal hydrogen bond donors. The TPSA of 37.53 Ų also falls well within the CNS-favorable range (<60–70 Ų) [2].

Scalable Synthesis of Pyrazolo[1,5-a]pyridin-5-ol Cores via Pyrolytic Rearrangement Route

Process chemistry groups seeking a robust, high-yielding route to the pyrazolo[1,5-a]pyridin-5-ol core can exploit the fact that the 3-methyl group on the pyrazole precursor is mechanistically essential for the pyrolytic rearrangement that forms the fused bicyclic system [1]. The established FVP protocol (650 °C, 0.03 mm Hg) offers a direct entry to 3-methyl-substituted pyrazolo[1,5-a]pyridin-5-ols and their C-2 and C-7 congeners from readily accessible 1-alkynoyl-3-methylpyrazole precursors. Procuring the 3-methyl intermediate ensures compatibility with this validated synthetic route, whereas des-methyl analogs require alternative, lower-yielding cyclization methods.

Fragment-Based Drug Discovery (FBDD) Library Design with Defined Regiochemical Handles

Fragment library designers can include 3-Methylpyrazolo[1,5-a]pyridin-5-ol as a privileged fragment (MW 148.16 Da, compliant with the Rule of Three) that offers two orthogonal synthetic handles: the C-5 hydroxyl group for O-alkylation or activation as a triflate, and the C-4/C-7 positions for electrophilic functionalization after the C-3 position is blocked by the methyl group [1]. This regiochemical definition, combined with the established kinase pharmacophore character of the pyrazolo[1,5-a]pyridine core [2], makes this scaffold a high-value addition to fragment screening collections, providing clear synthetic tractability for hit-to-lead elaboration that is not available from the unsubstituted scaffold where electrophilic reactions yield complex regioisomeric mixtures.

Application
Selection Property
Validation Focus
Kinase inhibitor SAR studies
C-3 methyl blockade regioselectivity
C-4/C-7 derivatization pathway
CNS-penetrant probe design
LogP 1.35 within CNS range
Permeability-solubility balance
Scalable core synthesis
Pyrolytic rearrangement compatibility
3-Methyl prerequisite for cyclization
Fragment library design
Regiochemical handles (OH and C-4/C-7)
Hit elaboration tractability
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